N-[4-(difluoromethoxy)phenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
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Overview
Description
N-[4-(difluoromethoxy)phenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a difluoromethoxy group attached to a phenyl ring, which is further connected to a 1,2-oxazole ring with a sulfonamide group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(difluoromethoxy)phenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the difluoromethoxyphenyl intermediate: This step involves the reaction of 4-hydroxyphenyl with difluoromethyl ether in the presence of a base to form 4-(difluoromethoxy)phenyl.
Oxazole ring formation: The intermediate is then subjected to cyclization with appropriate reagents to form the 1,2-oxazole ring.
Sulfonamide introduction: Finally, the sulfonamide group is introduced through a reaction with sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(difluoromethoxy)phenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-[4-(difluoromethoxy)phenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(difluoromethoxy)phenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis in microorganisms. This inhibition can lead to antimicrobial effects. Additionally, the compound’s structure allows it to interact with various biological pathways, potentially leading to anticancer activities.
Comparison with Similar Compounds
Similar Compounds
N-[4-(difluoromethoxy)phenyl]acetamide: Shares the difluoromethoxyphenyl group but differs in the acetamide moiety.
N-[4-(difluoromethoxy)phenyl]-4-(phenylmethyl)-1-piperazinecarbothioamide: Contains a similar difluoromethoxyphenyl group but has a piperazinecarbothioamide structure.
Uniqueness
N-[4-(difluoromethoxy)phenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide is unique due to the presence of the 1,2-oxazole ring and sulfonamide group, which confer distinct chemical reactivity and potential biological activities compared to its similar compounds.
Properties
Molecular Formula |
C12H12F2N2O4S |
---|---|
Molecular Weight |
318.30 g/mol |
IUPAC Name |
N-[4-(difluoromethoxy)phenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
InChI |
InChI=1S/C12H12F2N2O4S/c1-7-11(8(2)20-15-7)21(17,18)16-9-3-5-10(6-4-9)19-12(13)14/h3-6,12,16H,1-2H3 |
InChI Key |
LZJNDCAEARQSRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC=C(C=C2)OC(F)F |
Origin of Product |
United States |
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